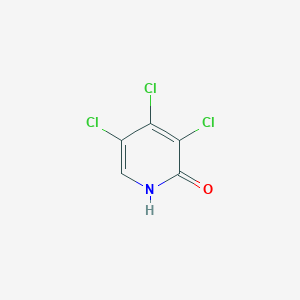

3,4,5-Trichloropyridin-2-ol

説明

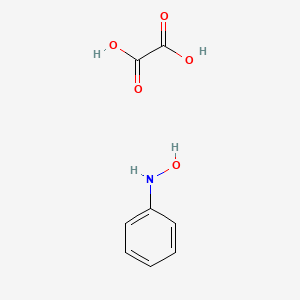

3,4,5-Trichloropyridin-2-ol (TCP) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a member of the pyridin-2-ol family, which is a group of compounds containing a pyridine ring with a hydroxyl group at the 2-position. TCP is an industrially important compound, as it can be used as a precursor in the production of various other compounds. It is a colorless liquid with a pungent odor. It is also known as trichloropyridine-2-ol, 2,3,4-trichloropyridine-2-ol, and 2,3,5-trichloropyridine-2-ol.

科学的研究の応用

Nanocage-Based Organic Frameworks

A study by Hongtai Chen et al. (2020) discusses the creation of a nanocage-based InIII{TbIII}2-organic framework that features lotus-shaped channels for highly efficient CO2 fixation and I2 capture. This framework, due to its unique structure and properties, could be a promising adsorbent for radioactive iodine in the nuclear industry, highlighting a novel application of trichloropyridin-2-ol derivatives in environmental cleanup and gas capture technologies (Chen, Fan, Zhang, & Ma, 2020).

Synthesis of Pyridine Derivatives

Research by B. Maleki (2015) explores the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, promoted by 1,3-dibromo-5,5-dimethylhydantoin. Pyridine derivatives have a broad spectrum of biological and pharmaceutical properties, making them valuable in the development of new medications and agrochemicals. This research presents a new method that avoids the use of strong corrosive acids or bases, highlighting the role of trichloropyridin-2-ol derivatives in facilitating safer and more efficient synthetic routes for valuable pyridine-based compounds (Maleki, 2015).

Palladium and Platinum Complexes

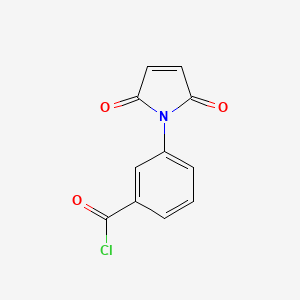

A study conducted by David Schweinfurth et al. (2009) focuses on the synthesis of new ligands through click reactions, including 1,2,3-triazole derivatives, and their palladium and platinum complexes. The research demonstrates the potential of using pyridine derivatives in the development of new materials with specific electronic and structural properties for applications in catalysis and materials science (Schweinfurth, Pattacini, Strobel, & Sarkar, 2009).

Corrosion Inhibition

The study by F. Bentiss et al. (2007) examines the use of 4H-1,2,4-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solution. It demonstrates the effectiveness of these compounds as inhibitors, with the efficiency largely depending on the type and nature of the substituents in the inhibitor molecule. This research indicates a practical application of trichloropyridin-2-ol derivatives in industrial corrosion protection (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Aminomethylation Reactions

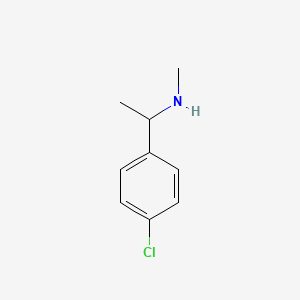

Haruki Nagae et al. (2015) explore the catalytic activity of group 3 metal triamido complexes for ortho-C-H bond addition into the C═N double bond of nonactivated imines, facilitating the aminomethylation of pyridine derivatives. This research highlights the utility of trichloropyridin-2-ol derivatives in organic synthesis, particularly in the functionalization of heteroaromatic compounds to produce aminomethylated products, which are valuable intermediates in pharmaceutical and materials chemistry (Nagae, Shibata, Tsurugi, & Mashima, 2015).

特性

IUPAC Name |

3,4,5-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZPCKHNCXIHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407463 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trichloropyridin-2-ol | |

CAS RN |

89166-98-3 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

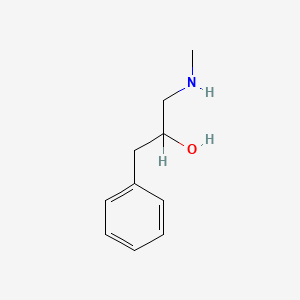

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)